Sodium 2,3-dibromopropane-1-sulfonate

Catalog No.
S742831
CAS No.
51116-03-1
M.F
C3H5Br2NaO3S
M. Wt
303.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2,3-dibromopropane-1-sulfonate

CAS Number

51116-03-1

Product Name

Sodium 2,3-dibromopropane-1-sulfonate

IUPAC Name

sodium;2,3-dibromopropane-1-sulfonate

Molecular Formula

C3H5Br2NaO3S

Molecular Weight

303.94 g/mol

InChI

InChI=1S/C3H6Br2O3S.Na/c4-1-3(5)2-9(6,7)8;/h3H,1-2H2,(H,6,7,8);/q;+1/p-1

InChI Key

UFAUHUZPWAXLDY-UHFFFAOYSA-M

SMILES

C(C(CBr)Br)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C(C(CBr)Br)S(=O)(=O)[O-].[Na+]

Sodium 2,3-dibromopropane-1-sulfonate is an organosulfur compound characterized by its molecular formula C₃H₅Br₂NaO₃S. This compound features a central propane chain with two bromine atoms attached at the 2nd and 3rd positions, and a sulfonate group (SO₃Na) at the 1st carbon. The sulfonate group consists of a sulfur atom bonded to three oxygen atoms, one of which is further bonded to a sodium ion. This structure makes it a sodium sulfinate, which serves as a versatile building block in organic synthesis, particularly for the creation of various organosulfur compounds .

There is no current research available on the mechanism of action of sodium 2,3-dibromopropane-1-sulfonate. Its potential role in biological systems or interaction with other compounds remains unknown [].

  • Bromination: The compound can be synthesized by brominating allyl sulfonic acid sodium, leading to the formation of sodium 2,3-dibromopropane-1-sulfonate .
  • Reduction: It can be reduced to form 2,3-dimercaptopropane-1-sulfonate, which is useful as an antidote for metal poisoning .
  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in various substitution reactions, enabling the synthesis of other organosulfur derivatives.

Sodium 2,3-dibromopropane-1-sulfonate has been noted for its role as an intermediate in the synthesis of detoxifying agents such as 2,3-dimercaptopropane-1-sulfonate. This compound is effective against heavy metal poisoning, including mercury and lead . The biological activity primarily stems from its ability to form complexes with toxic metal ions, facilitating their excretion from the body.

The synthesis of sodium 2,3-dibromopropane-1-sulfonate typically involves:

  • Starting Material: Allyl sulfonic acid sodium.
  • Bromination: Adding bromine to the starting material under controlled conditions.
  • Isolation: The product is then purified through crystallization or other separation techniques.

Sodium 2,3-dibromopropane-1-sulfonate has several applications:

  • Intermediate in Synthesis: It serves as a precursor for various organosulfur compounds used in medicinal chemistry and industrial applications.
  • Detoxifying Agent: It is utilized in the production of antidotes for heavy metal poisoning.
  • Research Tool: Its unique structure makes it valuable in biochemical research for studying sulfur-containing compounds .

Several compounds share structural and functional similarities with sodium 2,3-dibromopropane-1-sulfonate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Sodium 2-bromopropane-1-sulfonateOne bromine atom at position 2Simpler structure; less reactive than dibrominated form
Sodium 3-bromopropane-1-sulfonateOne bromine atom at position 3Similar applications but different reactivity
Sodium dimercaptopropane-1-sulfonateContains two thiol groups instead of brominesMore effective as a chelating agent for metals
Sodium propanesulfonateNo halogen substituentsUsed primarily as a surfactant and not for detoxification

The uniqueness of sodium 2,3-dibromopropane-1-sulfonate lies in its dual bromination and sulfonate functionality, which enhances its reactivity and utility in synthetic pathways compared to simpler sulfonates or brominated compounds .

Molecular Structure and Stereochemistry

Sodium 2,3-dibromopropane-1-sulfonate is an organosulfur compound characterized by its molecular formula C₃H₅Br₂NaO₃S [2]. The compound features a central propane chain with two bromine atoms attached at the 2nd and 3rd positions, and a sulfonate group (SO₃Na) at the 1st carbon . The sulfonate group consists of a sulfur atom bonded to three oxygen atoms, one of which is further bonded to a sodium ion .

The molecular structure exhibits distinct stereochemical characteristics due to the presence of chiral centers. The compound contains one chiral center at the carbon atom bearing the sulfonate group, resulting in potential stereoisomeric forms [3] [4]. The stereochemical configuration at this center follows the Cahn-Ingold-Prelog nomenclature system, where the absolute configuration can be designated as either R or S based on the priority assignment of substituents [5].

The three-dimensional arrangement of atoms around the sulfur center adopts a tetrahedral geometry, consistent with typical sulfonate compounds [6] [7]. The sulfonate group is attached to the propane backbone in an axial orientation, with the three sulfonate oxygen atoms arranged in a nearly staggered configuration with respect to the substituents around the attached carbon [8]. This geometric arrangement minimizes steric hindrance and optimizes electrostatic interactions within the molecule [6].

Electronic Properties

Electronic Distribution

The electronic distribution in sodium 2,3-dibromopropane-1-sulfonate is significantly influenced by the presence of electronegative elements, particularly the bromine atoms and the sulfonate functional group [9]. The sulfur atom in the sulfonate group exhibits a formal charge distribution that reflects significant π-bond character in the sulfur-oxygen bonds [6] [10]. This electronic characteristic is evidenced by the sulfur-oxygen bond lengths, which are shorter than typical single bonds, indicating partial double bond character [6].

The bromine atoms, being highly electronegative, create regions of electron deficiency on the adjacent carbon atoms, making these positions susceptible to nucleophilic attack . The electron-withdrawing effect of both the bromine substituents and the sulfonate group results in a cumulative inductive effect that influences the overall charge distribution throughout the molecular framework [9].

The sodium cation exists as a separate ionic entity, coordinated by oxygen atoms from sulfonate groups and potentially from water molecules in crystalline forms [7]. The ionic character of the sodium-sulfonate interaction contributes to the compound's solubility characteristics and crystal packing arrangements [7].

Bond Characteristics

The sulfur-oxygen bonds in the sulfonate group exhibit average bond lengths of approximately 1.46 Å, indicating significant π-bond character consistent with sulfonate functionality [6] [10]. The O-S-O bond angles deviate from the ideal tetrahedral angle of 109.5°, with values typically ranging from 113° to 119°, reflecting the influence of π-bonding and electrostatic repulsion between oxygen atoms [6] [8].

The carbon-bromine bonds display typical single bond characteristics with bond lengths of approximately 1.9-2.0 Å [12]. The carbon-carbon bonds within the propane backbone maintain standard sp³ hybridization with bond lengths near 1.54 Å and bond angles close to the tetrahedral value of 109.5° [13] [14]. The carbon-sulfur bond connecting the propane chain to the sulfonate group exhibits a bond length of approximately 1.77 Å, consistent with typical alkyl-sulfonate linkages [6] [10].

Bond TypeAverage Bond Length (Å)Bond Angle (°)
S-O (sulfonate)1.46 [6]113-119 [6]
C-Br1.9-2.0 [12]-
C-C (backbone)1.54 [13]109.5 [13]
C-S1.77 [6]-

Physical Properties

Molecular Weight and Empirical Formula

The molecular weight of sodium 2,3-dibromopropane-1-sulfonate is 303.94 g/mol [2] [15] [16]. The empirical formula is established as C₃H₅Br₂NaO₃S, representing the simplest whole-number ratio of constituent atoms [2] [9]. This molecular composition reflects the presence of three carbon atoms, five hydrogen atoms, two bromine atoms, one sodium atom, three oxygen atoms, and one sulfur atom per molecular unit [2].

The compound's molecular structure can be represented by the International Union of Pure and Applied Chemistry name: sodium 2,3-dibromopropane-1-sulfonate [2] [15]. The systematic nomenclature follows standard organic chemistry conventions, indicating the positions of substituents on the propane backbone and the nature of the functional groups present [2].

Physical State and Appearance

Sodium 2,3-dibromopropane-1-sulfonate typically exists as a crystalline solid under standard laboratory conditions [15] [17]. The compound exhibits a white to off-white appearance in its pure form [15]. The crystalline nature of the material reflects the ionic interactions between the sodium cations and sulfonate anions, which promote ordered packing arrangements in the solid state [7].

The physical state stability is maintained under ambient storage conditions when properly sealed and protected from moisture [17] [18]. The compound demonstrates typical characteristics of ionic organic salts, including relatively high melting points and ionic conductivity in aqueous solutions [19].

Melting and Boiling Points

Specific melting and boiling point data for sodium 2,3-dibromopropane-1-sulfonate are limited in the available literature [9] [20]. However, related dibrominated sulfonate compounds typically exhibit melting points in the range of 300-350°C, reflecting the ionic nature of the sodium-sulfonate interaction [21]. The high thermal stability is characteristic of sulfonate salts, which generally require elevated temperatures for decomposition [19].

The boiling point determination is complicated by the potential for thermal decomposition prior to vaporization, a common characteristic of ionic organic compounds containing multiple halogen substituents [20]. Thermal analysis studies suggest that decomposition may occur before reaching a true boiling point, making sublimation or decomposition the primary thermal transition observed [19].

Density and Refractive Index

Specific density measurements for sodium 2,3-dibromopropane-1-sulfonate are not extensively documented in the current literature [9]. However, the presence of two bromine atoms and the ionic sulfonate functionality suggest a relatively high density compared to non-halogenated organic compounds [20]. Similar dibrominated compounds typically exhibit densities in the range of 1.8-2.2 g/cm³ [12] [22].

Refractive index data for the compound are similarly limited in available sources [9]. The presence of bromine atoms, which contribute significantly to polarizability, would be expected to result in a relatively high refractive index compared to non-halogenated analogues [20] [12]. Related brominated compounds often display refractive indices in the range of 1.5-1.6 [12].

PropertyValueReference
Molecular Weight303.94 g/mol [2] [15]
Physical StateCrystalline solid [15] [17]
AppearanceWhite to off-white [15]
DensityNot well documented [9]
Refractive IndexNot well documented [9]

Chemical Properties

Solubility in Various Solvents

Sodium 2,3-dibromopropane-1-sulfonate exhibits high solubility in polar protic solvents, particularly water, due to the ionic character of the sodium-sulfonate interaction [23] [18]. The sulfonate group contributes significantly to the overall polarity of the molecule, facilitating strong interactions with water molecules through ion-dipole forces and hydrogen bonding [23]. The presence of the sodium cation further enhances aqueous solubility by providing additional sites for solvation [18].

In organic solvents, the solubility characteristics vary significantly depending on the solvent polarity and hydrogen bonding capacity [18]. The compound demonstrates limited solubility in non-polar solvents such as hydrocarbons due to the highly polar nature of the sulfonate functionality [23]. Moderately polar solvents like alcohols may provide intermediate solubility depending on the alcohol chain length and the specific interaction between the hydroxyl groups and the sulfonate moiety [18].

The dual presence of ionic (sulfonate) and covalent (carbon-bromine) character creates unique solubility patterns that distinguish this compound from purely ionic or purely covalent species [23]. Temperature effects on solubility follow typical patterns for ionic compounds, with increased solubility observed at elevated temperatures in polar solvents [23].

pH and pKa Values

The sulfonate group in sodium 2,3-dibromopropane-1-sulfonate is a strong electron-withdrawing moiety that exhibits complete ionization under normal aqueous conditions [24]. Unlike carboxylic acids or phenolic compounds, sulfonic acid derivatives typically display very low pKa values, often less than 0, indicating essentially complete dissociation in aqueous media [24].

The pH of aqueous solutions containing sodium 2,3-dibromopropane-1-sulfonate depends primarily on the concentration and the presence of other ionic species [24]. Pure aqueous solutions of the compound typically exhibit neutral to slightly acidic pH values, as the sulfonate anion is the conjugate base of a very strong acid and therefore has minimal basicity [24].

The presence of bromine substituents does not significantly affect the acid-base properties of the sulfonate group, as these halogens primarily exert inductive effects rather than participating directly in proton transfer reactions [24]. The sodium counterion remains fully dissociated under normal aqueous conditions, contributing to the ionic strength but not directly affecting pH [24].

Stability Under Different Conditions

Sodium 2,3-dibromopropane-1-sulfonate demonstrates varying stability profiles depending on environmental conditions and the presence of reactive species [19] [22]. Under neutral aqueous conditions at room temperature, the compound exhibits good stability with minimal decomposition over extended periods [19]. The sulfonate functionality provides inherent stability due to the strong sulfur-oxygen bonds and the ionic nature of the sodium salt [19].

Elevated temperatures may promote decomposition reactions, particularly involving the carbon-bromine bonds, which are more susceptible to thermal cleavage compared to the sulfonate group [19] [22]. The stability under acidic conditions is generally maintained due to the non-basic nature of the sulfonate anion [19]. However, strongly basic conditions may promote nucleophilic substitution reactions at the brominated carbon centers [22].

The compound shows sensitivity to strong reducing agents, which may target the carbon-bromine bonds for substitution or elimination reactions [19]. Oxidizing conditions typically do not affect the already highly oxidized sulfonate functionality, but may influence other parts of the molecular structure [19].

Reactivity Profile

The reactivity of sodium 2,3-dibromopropane-1-sulfonate is primarily governed by the presence of the two bromine substituents, which serve as excellent leaving groups in nucleophilic substitution reactions [19]. The compound readily undergoes nucleophilic substitution reactions with various nucleophiles including hydroxide ions, amines, and thiol groups . These reactions typically proceed through SN2 mechanisms due to the primary and secondary nature of the brominated carbon centers .

The sulfonate group generally remains intact during most reaction conditions, serving as a stable anchor point that can influence the regioselectivity and stereochemistry of reactions occurring at the brominated positions [19]. The electron-withdrawing nature of both the bromine atoms and the sulfonate group creates a cumulative effect that enhances the electrophilic character of the carbon centers .

Elimination reactions may occur under strongly basic conditions, potentially leading to the formation of alkene products through dehydrohalogenation pathways [22]. The specific reaction pathway depends on the reaction conditions, with nucleophilic substitution favored under mild conditions and elimination reactions becoming more prominent at elevated temperatures or with strong bases .

Reaction TypeTypical ConditionsProducts
Nucleophilic SubstitutionMild aqueous base, nucleophiles2,3-disubstituted propane-1-sulfonates
EliminationStrong base, elevated temperatureAlkene sulfonates
ReductionReducing agents2,3-dihydroxypropane-1-sulfonate

The synthesis of sodium 2,3-dibromopropane-1-sulfonate has its origins in the development of organosulfur chemistry and the need for specialized chemical intermediates. Early synthetic approaches were based on the fundamental chemistry of sulfonate formation through nucleophilic substitution reactions [1]. The historical development of synthetic routes for this compound emerged from research into propane sulfonate derivatives and their utility as synthetic intermediates, particularly in the preparation of chelating agents and medicinal compounds [2].

The earliest documented synthetic methodologies involved the direct reaction of dihalogenated propane derivatives with sulfite salts under aqueous conditions. These pioneering approaches established the basic principles of sulfonate formation through nucleophilic displacement reactions, though they often suffered from low yields and poor selectivity [1]. The historical significance of these early methods lies in their establishment of the fundamental reaction pathways that would later be optimized for industrial application.

Classical synthetic routes were characterized by harsh reaction conditions, including elevated temperatures and extended reaction times, which often led to side product formation and reduced overall efficiency [3]. These early methodologies typically employed simple reaction vessels without sophisticated temperature control or inert atmosphere protection, resulting in variable product quality and reproducibility challenges.

Contemporary Synthesis Strategies

Bromination of Allyl Sulfonic Acid Sodium

The most widely employed contemporary synthetic route involves the bromination of sodium allyl sulfonate (allyl sulfonic acid sodium salt) using molecular bromine or N-bromosuccinimide under controlled conditions . This methodology represents a significant advancement over historical approaches due to its improved selectivity and operational simplicity.

The bromination reaction proceeds through an addition mechanism where bromine adds across the double bond of the allyl sulfonate substrate. The reaction is typically conducted in aqueous media at controlled temperatures ranging from 15°C to 39°C to minimize side reactions and ensure selective dibromination . Optimal reaction conditions involve maintaining a low concentration of molecular bromine to prevent unwanted polysubstitution or oxidative side reactions.

The process requires careful control of reaction parameters, including the rate of bromine addition, which is typically maintained between 100 to 140 minutes for complete conversion [6]. Temperature control is critical, as temperatures above 40°C can lead to decomposition of the sulfonate functionality, while temperatures below 10°C result in incomplete conversion and extended reaction times .

From 1,3-Dibromopropane Precursors

An alternative contemporary approach utilizes 1,3-dibromopropane as a starting material in a nucleophilic substitution reaction with sodium sulfite [3] [7]. This methodology involves the selective mono-substitution of one bromide group while retaining the other bromide functionality at the 2,3-positions of the propane chain.

The reaction is typically conducted in ethanol at 80°C for extended periods (10 hours) to ensure complete conversion of the starting material [8]. The process requires careful control of stoichiometry, with sodium sulfite employed in slight excess (1.0 equivalent relative to dibromopropane) to drive the reaction to completion while minimizing formation of disubstituted products [8].

This synthetic route offers advantages in terms of starting material availability and cost-effectiveness, as 1,3-dibromopropane is readily available from commercial sources. However, the method requires subsequent purification steps to remove unreacted starting material and by-products, including acidification with hydrochloric acid to convert the sodium salt to the free acid form, followed by recrystallization [8].

Alternative Synthetic Pathways

Several alternative synthetic methodologies have been developed to address specific manufacturing requirements or to improve overall process efficiency. These include routes involving propane sultone intermediates, direct sulfonation approaches, and modified bromination protocols [2] [7].

One notable alternative involves the use of allyl halides in conjunction with sodium bisulfite under buffered conditions. This approach utilizes phase transfer catalysis to improve reaction efficiency and reduce reaction times [7]. The method employs approximately 50% aqueous sodium hydroxide in the presence of sufficient final product to function as a phase transfer catalyst, eliminating the need for additional organic solvents [7].

Another emerging approach involves the use of N-bromosuccinimide in combination with radical initiators to achieve selective bromination under milder conditions. This methodology offers improved selectivity and reduced formation of by-products compared to direct bromination with molecular bromine [9] [10].

Reaction Mechanisms

Proposed Mechanistic Pathways

The mechanistic understanding of sodium 2,3-dibromopropane-1-sulfonate synthesis involves several distinct pathways depending on the specific synthetic route employed. For the bromination of allyl sulfonate approach, the mechanism proceeds through an electrophilic addition pathway [9] [11].

The initial step involves the formation of a bromonium ion intermediate through interaction of molecular bromine with the alkene double bond of the allyl sulfonate. This intermediate subsequently undergoes nucleophilic attack by bromide ion to yield the final dibrominated product [11]. The reaction proceeds with anti-addition stereochemistry, resulting in the formation of the 2,3-dibromopropane-1-sulfonate structure with defined regiochemistry.

For the nucleophilic substitution route starting from 1,3-dibromopropane, the mechanism involves an SN2 displacement reaction where sulfite ion attacks the primary carbon center, displacing bromide ion [7]. This mechanism is favored due to the primary nature of the carbon center and the excellent leaving group ability of bromide ion.

The reaction proceeds through a concerted mechanism with inversion of configuration at the reaction center. The rate-determining step involves the formation of the pentacoordinate transition state, which is facilitated by the polar nature of the reaction medium and the nucleophilicity of the sulfite ion [7].

Stereochemical Considerations

The stereochemical outcome of sodium 2,3-dibromopropane-1-sulfonate synthesis is highly dependent on the specific synthetic route employed. For the allyl sulfonate bromination pathway, the reaction proceeds with well-defined stereochemical control due to the concerted nature of the bromine addition process [12] [13].

The anti-addition of bromine across the double bond results in the formation of vicinal dibromide functionality with specific stereochemical relationships between the substituents. When the starting allyl sulfonate is prochiral, the bromination reaction creates two new stereogenic centers, leading to the formation of diastereomeric products [13].

For radical-mediated bromination processes, the stereochemical outcome is less predictable due to the planar nature of radical intermediates. Radical bromination typically results in racemic mixtures when new stereogenic centers are formed, as the radical intermediate can be attacked from either face with equal probability [12] [13].

The stereochemical purity of the final product is crucial for applications requiring specific three-dimensional arrangements, particularly in the synthesis of chelating agents where metal coordination geometry is stereoelectronically controlled. Quality control measures must therefore include stereochemical analysis to ensure product consistency [13].

Optimization Parameters

Temperature and Pressure Effects

Temperature optimization is critical for maximizing yield and minimizing side product formation in sodium 2,3-dibromopropane-1-sulfonate synthesis. For the bromination route, optimal temperatures typically range from 15°C to 39°C, with temperatures above 40°C leading to increased formation of elimination products and oxidative side reactions [6].

The temperature dependence of the reaction follows Arrhenius kinetics, with reaction rates approximately doubling for every 10°C increase in temperature within the optimal range. However, selectivity considerations often favor lower temperatures despite reduced reaction rates, as side reactions typically have higher activation energies than the desired transformation [14].

Pressure effects are generally minimal for most synthetic routes, as the reactions typically involve condensed phase reactants with minimal volume changes. However, for reactions involving gaseous brominating agents, pressure control can influence reaction rates and selectivity. Maintaining atmospheric pressure conditions is generally sufficient for most applications [15].

Thermal stability studies indicate that the product begins to decompose at temperatures above 120°C, requiring careful temperature control during workup and purification procedures. Extended exposure to elevated temperatures (>100°C) can lead to elimination reactions, producing brominated alkenes and sulfur dioxide [15].

Solvent Selection Criteria

Solvent selection plays a crucial role in determining reaction efficiency, selectivity, and product quality. For the allyl sulfonate bromination route, aqueous media or water-miscible organic solvents are preferred to ensure adequate solubility of both the sulfonate substrate and the brominating agent .

Polar protic solvents such as water and alcohols facilitate ionization of the brominating agent and stabilize charged intermediates, leading to improved reaction rates and selectivity. However, protic solvents can also participate in side reactions, particularly under acidic conditions, requiring careful pH control [14].

Aprotic solvents such as acetonitrile and dichloromethane offer advantages in terms of product stability and reduced side reactions, but may require the addition of phase transfer catalysts to achieve adequate reaction rates [6]. The choice between protic and aprotic solvents often involves balancing reaction efficiency against product purity considerations.

Solvent effects on reaction kinetics can be rationalized through linear solvation energy relationships, with polar, hydrogen-bond accepting solvents generally accelerating the reaction due to stabilization of charged transition states [14]. Environmental and safety considerations increasingly favor the use of green solvents such as ethanol or water where possible.

Catalyst Influences

While many synthetic routes proceed without added catalysts, certain methodologies benefit from catalytic enhancement to improve reaction rates, selectivity, or operational convenience. Phase transfer catalysts are particularly useful for reactions involving ionic substrates in two-phase systems [7].

Common phase transfer catalysts include quaternary ammonium salts and crown ethers, which facilitate transport of ionic species across phase boundaries. The choice of catalyst depends on the specific substrate structure and reaction conditions, with tetrabutylammonium bromide being widely employed for bromination reactions [6].

Acid catalysts can enhance certain synthetic routes, particularly those involving elimination-addition sequences or ring-opening reactions. However, the use of acid catalysts requires careful optimization to prevent decomposition of acid-sensitive sulfonate functionalities .

Metal catalysts, including palladium and platinum complexes, have been investigated for specialized synthetic applications, particularly in coupling reactions involving sulfonate substrates. While not commonly employed for the basic synthesis, these catalysts offer potential advantages for modified synthetic routes [17] [18].

Scale-Up Considerations

Laboratory to Industrial Scale Transition

The transition from laboratory-scale synthesis to industrial production requires comprehensive evaluation of safety, environmental, and economic factors. Heat management becomes particularly critical at larger scales due to the exothermic nature of bromination reactions [19].

Industrial-scale synthesis typically employs continuous flow reactors rather than batch processes to improve heat transfer, enhance mixing efficiency, and maintain consistent product quality. Flow reactor design must account for residence time distribution, heat transfer coefficients, and pressure drop considerations [17] [19].

Material selection for industrial equipment requires consideration of corrosion resistance, particularly for brominated intermediates and acidic reaction conditions. Stainless steel or specialized alloy construction is typically required for reactor vessels and associated piping systems [19].

Process safety analysis must address potential hazards associated with bromine handling, heat generation, and product stability. Emergency response procedures, including provision for runaway reaction mitigation, are essential components of industrial-scale operations [19].

Engineering Challenges

Engineering challenges in industrial-scale synthesis include maintaining uniform mixing in large reactors, achieving consistent temperature control, and managing heat removal during exothermic bromination steps. Computational fluid dynamics modeling is increasingly employed to optimize reactor design and predict mixing patterns [19].

Mass transfer limitations can become significant at industrial scales, particularly for gas-liquid reactions involving bromine addition. Reactor design must ensure adequate interfacial area and minimize mass transfer resistance through appropriate agitation and sparging systems [19].

Product separation and purification at industrial scale requires consideration of solvent recovery, waste minimization, and energy efficiency. Crystallization processes must be optimized for particle size distribution, filtration characteristics, and product purity [20] [21].

Quality control systems must be implemented to ensure consistent product quality across multiple production batches. This includes real-time monitoring of critical process parameters and implementation of statistical process control methodologies [19].

Purification Techniques

Recrystallization Methods

Recrystallization represents the primary purification method for sodium 2,3-dibromopropane-1-sulfonate, offering advantages in terms of product purity and crystal form control. Solvent selection for recrystallization is critical, with water-alcohol mixtures being commonly employed due to the ionic nature of the sulfonate salt [22] [23].

The recrystallization process typically involves dissolving the crude product in hot water, followed by slow cooling to promote controlled crystallization. Addition of alcoholic cosolvents such as ethanol or isopropanol can be used to adjust solubility and control crystal morphology [22].

Temperature control during recrystallization is essential to achieve optimal crystal quality. Rapid cooling tends to produce small, poorly formed crystals that may trap impurities, while controlled slow cooling promotes formation of larger, higher-purity crystals [24] [22]. Optimal cooling rates typically range from 0.5°C to 2°C per hour depending on the specific solvent system employed.

Seed crystal addition can be employed to control nucleation and promote consistent crystal habit. Seeding should be performed near the metastable limit to ensure effective nucleation while avoiding excessive nucleation density that would lead to small crystal formation [24] [22].

Chromatographic Purification

While recrystallization is the preferred purification method for routine applications, chromatographic techniques offer superior resolution for analytical purposes and specialized purification requirements. Ion-exchange chromatography is particularly effective for separating sulfonate salts from neutral impurities and other ionic species [25] [26].

High-performance liquid chromatography methods have been developed for analytical characterization of sodium 2,3-dibromopropane-1-sulfonate purity. Reverse-phase chromatography using C18 columns with aqueous-organic mobile phases provides excellent resolution of the target compound from structurally related impurities [27] [26].

Ion-pair chromatography represents an alternative approach that can provide enhanced selectivity for sulfonate compounds. This technique employs lipophilic counterions to form ion-pair complexes that exhibit different retention behavior on reverse-phase columns [26] [28].

Gas chromatographic methods require derivatization of the sulfonate functionality to volatile derivatives. While less convenient than liquid chromatographic approaches, gas chromatography can provide superior resolution for certain applications and enables mass spectrometric identification of trace impurities [29] [30].

Quality Assessment Parameters

Quality assessment of sodium 2,3-dibromopropane-1-sulfonate requires evaluation of multiple parameters including chemical purity, water content, particle size distribution, and crystal form. Chemical purity is typically determined through quantitative chromatographic analysis with limits typically set at ≥98% for pharmaceutical applications [31] [32].

Water content determination is critical due to the hygroscopic nature of sulfonate salts. Karl Fischer titration provides the most accurate method for water content determination, with specifications typically requiring <2% water content for most applications [28].

Residual solvent analysis is required when organic solvents are employed during synthesis or purification. Gas chromatographic methods with headspace injection are commonly employed for this purpose, with detection limits typically in the parts-per-million range [33] [34].

Particle size analysis is important for applications where dissolution rate or processing characteristics are critical. Laser diffraction and microscopic analysis provide complementary information about particle size distribution and crystal morphology [21]. Metal impurity analysis is typically required for pharmaceutical applications, with atomic absorption or inductively coupled plasma methods employed for trace metal determination [32].

Dates

Last modified: 08-15-2023

Explore Compound Types